4-(4-chlorophenyl)-N-[3-[(4-methoxyphenyl)sulfamoyl]phenyl]-4-oxobutanamide
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Overview
Description
4-(4-chlorophenyl)-N-[3-[(4-methoxyphenyl)sulfamoyl]phenyl]-4-oxobutanamide is an aromatic ketone.
Scientific Research Applications
Molecular Structure and Docking Studies
The compound 4-(4-chlorophenyl)-N-[3-[(4-methoxyphenyl)sulfamoyl]phenyl]-4-oxobutanamide has been a subject of various studies focusing on its molecular structure and applications in the field of molecular docking. For instance, Al-Hourani et al. (2015) conducted studies on similar tetrazole derivatives, providing insights into their molecular structure and potential as COX-2 inhibitors. Their work involved X-ray crystallography to determine the structures and molecular docking studies to understand the interactions within the active site of the cyclooxygenase-2 enzyme (Al-Hourani et al., 2015).
Synthesis and Chemical Reactions
Furthermore, research has been carried out on the synthesis and reactions of compounds bearing structural similarities to this compound. For example, Freeman et al. (1992) explored the preparation of 1,4-diketones and their reactions, highlighting the synthetic routes and possible chemical transformations of these compounds (Freeman et al., 1992).
Antimicrobial and Biological Activity
In the realm of pharmacology and drug design, Patel et al. (2013) synthesized and evaluated a series of pyrazoline-based thiazolidin-4-one derivatives, showcasing their potential in antimicrobial and possibly anti-cancer and anti-HIV activities. This indicates the compound's significance in the development of therapeutic agents (Patel et al., 2013).
Fluorescence Binding Studies
Additionally, Meng et al. (2012) conducted studies on p-hydroxycinnamic acid derivatives, including their synthesis, structural confirmation, and interactions with bovine serum albumin through fluorescence and UV–vis spectral studies. This research provides valuable insights into the binding behavior and photophysical properties of such compounds (Meng et al., 2012).
Properties
Molecular Formula |
C23H21ClN2O5S |
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Molecular Weight |
472.9 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-N-[3-[(4-methoxyphenyl)sulfamoyl]phenyl]-4-oxobutanamide |
InChI |
InChI=1S/C23H21ClN2O5S/c1-31-20-11-9-18(10-12-20)26-32(29,30)21-4-2-3-19(15-21)25-23(28)14-13-22(27)16-5-7-17(24)8-6-16/h2-12,15,26H,13-14H2,1H3,(H,25,28) |
InChI Key |
WZCXEFULUCPVRB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)NC(=O)CCC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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